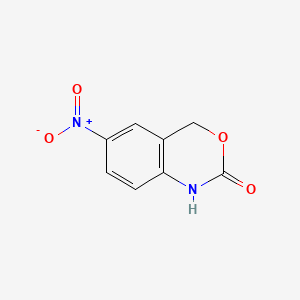

1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-nitro-1,4-dihydro-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-8-9-7-2-1-6(10(12)13)3-5(7)4-14-8/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLUNRCIKRPYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70240537 | |

| Record name | 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94107-60-5 | |

| Record name | 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94107-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094107605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-6-nitro-2H-3,1-benzoxazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIHYDRO-6-NITRO-2H-3,1-BENZOXAZIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBN9R475JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one and Its Congeners: Synthesis, Properties, and Biological Potential

This guide provides a comprehensive technical overview of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one, a heterocyclic compound belonging to the benzoxazinone class. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information and extrapolates from closely related nitro-substituted benzoxazinone analogues to offer insights into its synthesis, physicochemical properties, and potential biological activities. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Benzoxazinone Scaffold

Benzoxazinones are a significant class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Their derivatives have demonstrated potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1] The benzoxazinone scaffold contains reactive electrophilic sites, making it a versatile building block for the synthesis of other important heterocyclic systems.[1] The introduction of a nitro group to the benzoxazinone core can significantly influence its electronic properties and biological activity, a concept well-explored in medicinal chemistry.[2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are critical for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₄ | |

| Molar Mass | 194.14 g/mol | |

| CAS Number | 94107-60-5 | |

| Appearance | Solid (predicted) | - |

| Density | 1.474±0.06 g/cm³ (Predicted) |

Synthesis of Nitro-Substituted Benzoxazinones

Conceptual Synthetic Workflow

The synthesis of the benzoxazinone core typically involves the cyclization of an N-acylanthranilic acid. A common approach is the reaction of an anthranilic acid with an acid chloride or anhydride.[1]

Caption: General synthetic workflow for nitro-substituted benzoxazinones.

Exemplary Experimental Protocol (Adapted for 7-Nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones)[5]

This protocol describes the synthesis of a related class of nitro-substituted benzoxazinones and serves as a foundational methodology.

-

Dissolution: Dissolve 4-nitroanthranilic acid (0.005 mol) in pyridine (20 mL) in a flask.

-

Addition of Acid Chloride: Cool the solution to 0°C and add the respective acid chloride (0.01 mol) dropwise with continuous stirring for 10 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes.

-

Precipitation: Upon completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

-

Isolation: Filter the resulting precipitate, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from ethanol to obtain the purified benzoxazinone derivative.

Potential Biological Activities and Mechanism of Action

The biological activities of this compound have not been extensively reported. However, based on studies of structurally similar nitro-benzoxazinones, several potential applications in drug discovery can be postulated.

Anticancer and Pro-apoptotic Activity

A study on 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones demonstrated significant cytotoxic potential against HeLa human cervical cancer cells.[5] The most active compounds in this series inhibited cell viability by 28.54% to 44.67%.[5] These compounds were also shown to induce apoptosis, with apoptotic indices ranging from 52.86% to 75.61%.[5] Molecular docking studies suggested that these compounds may interact with key proteins in the apoptotic pathway, such as caspases.[5]

Hypothetical Signaling Pathway for Anticancer Activity

Caption: Postulated mechanism of anticancer activity via apoptosis induction.

Antioxidant Activity

The same study on 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones also evaluated their antioxidant properties using a DPPH free radical scavenging assay.[5] Several of the synthesized compounds exhibited significant antioxidant activity, with the most potent compound showing 85.93% inhibition of DPPH radicals, comparable to the standard antioxidant BHT (90.56%).[5]

Antimicrobial and Enzyme Inhibitory Activities

The broader class of benzoxazinone derivatives has been reported to possess antimicrobial and enzyme inhibitory activities.[6] For example, various derivatives have shown inhibitory activity against α-chymotrypsin, a serine protease.[3] The introduction of a nitro group can modulate these activities, and it is plausible that this compound could exhibit similar properties.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on safety data for related benzoxazinone compounds, the following general precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[4]

-

In case of exposure:

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Future Directions and Conclusion

This compound represents a chemical entity with potential for further investigation in the field of medicinal chemistry. While current literature on this specific compound is sparse, the broader family of nitro-substituted benzoxazinones has demonstrated promising anticancer, antioxidant, and other biological activities. Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive evaluation of its biological properties. Elucidation of its mechanism of action and structure-activity relationships will be crucial for its potential development as a therapeutic agent.

References

- Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 148-155.

- El-Hamouly, W. S., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.

- Fisher Scientific. (2025).

- Benedini, F., et al. (1996). New Antianginal Nitro Esters with Reduced Hypotensive Activity. Synthesis and Pharmacological Evaluation of 3-[(Nitrooxy)alkyl]-2H-1,3-benzoxazin-4(3H)-ones. Journal of Medicinal Chemistry, 39(18), 3547-3551.

- Reddy, T. S., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4999.

- Kornienko, A., et al. (2023). Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. International Journal of Molecular Sciences, 24(24), 17469.

- BenchChem. (n.d.).

-

Gull, Y., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 99, 103788.

- Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicines, 6(3), 87.

- The Organic Chemistry Tutor. (2017, April 26). Enzyme Inhibition [Video]. YouTube.

- Sonigara, B. S., & Ranawat, M. S. (2013). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 3(6), 1-4.

-

Hou, J., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][7]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 16, 1565657.

- Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis.

- SpectraBase. (n.d.). 2-(3-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine.

- ResearchGate. (n.d.). A proposed mechanism for benzoxazinone synthesis.

- Akpa, L. E., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemical Reviews, 6(4), 384-400.

- ResearchGate. (n.d.).

-

ijrpr. (n.d.). Developments in The Synthesis of Certain Novel[3][4]-Oxazine Derivatives and its Biological Activities.

- ResearchGate. (n.d.).

- NIH. (n.d.). Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones.

- PubMed. (n.d.). Synthesis and preliminary evaluation of selected 2-aryl-5(6)

- Semantic Scholar. (n.d.).

- ResearchGate. (n.d.).

-

PubMed. (n.d.). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][7]oxazin-3(4H).

- Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of some benzoxazinoids derivatives of 2-nitrophenol and 3-hydroxy-2-nitropyridine.

- MDPI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one.

- NIH. (n.d.). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents.

- MDPI. (n.d.).

- PubChem. (n.d.). 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro-.

- ResearchGate. (n.d.). (PDF) Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities.

- jddt.in. (n.d.).

- PubChem. (n.d.). 4H-3,1-Benzoxazine, 1,2-dihydro-2-(4-nitrophenyl)-.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 3. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance | MDPI [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

This guide provides a comprehensive overview of the chemical properties of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its structure, synthesis, spectral characteristics, and potential reactivity.

Introduction and Molecular Overview

This compound belongs to the benzoxazinone class of heterocyclic compounds, which are recognized for their diverse biological activities. The presence of a nitro group on the benzene ring and a lactam functionality within the oxazine ring suggests a unique electronic and chemical profile, making it a valuable scaffold for further chemical exploration.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₄ | [1] |

| Molar Mass | 194.14 g/mol | [1] |

| Predicted Density | 1.474 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 297.1 ± 40.0 °C | [1] |

| CAS Number | 94107-60-5 | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway:

A potential synthetic route could start from 2-amino-5-nitrobenzyl alcohol. The cyclization to form the lactam ring could be achieved by reaction with a phosgene equivalent, such as triphosgene or a chloroformate, in the presence of a base. This method is a common strategy for the preparation of cyclic carbamates.

Caption: A proposed synthetic pathway for this compound.

Spectroscopic Characterization (Inferred from Analogues):

Due to the lack of specific experimental data for the title compound, the following characterization details are inferred from closely related structures, such as 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one and other nitro-substituted benzoxazinones.[2]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the nitro group. The methylene protons of the oxazine ring would likely appear as a singlet or a pair of doublets. The N-H proton of the lactam would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon bearing the nitro group shifted downfield. The carbonyl carbon of the lactam would resonate at a characteristic low-field chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the N-H stretching of the lactam, the C=O stretching of the carbonyl group, and the symmetric and asymmetric stretching of the nitro group.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (194.14 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the oxazine ring.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the interplay of its functional groups.

Electrophilic Aromatic Substitution: The benzene ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitro group and the benzoxazinone core. Further substitution would be directed to the positions ortho and para to the amino- and ether-like functionalities, although harsh reaction conditions may be required.

Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.

Reactions at the Lactam Moiety: The N-H proton of the lactam can be deprotonated by a strong base, allowing for N-alkylation or other N-functionalization reactions. The carbonyl group can potentially undergo nucleophilic attack, leading to ring-opening reactions under certain conditions.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation opens up possibilities for further derivatization and the synthesis of a wide range of analogues with potentially different biological activities.

Caption: Key reactivity pathways for this compound.

Stability: The compound is expected to be relatively stable under normal conditions. However, the presence of the nitro group may impart some sensitivity to heat and light. The lactam ring could be susceptible to hydrolysis under strong acidic or basic conditions.

Potential Applications and Future Directions

Benzoxazinone derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3] The presence of the nitro group in this compound makes it an interesting candidate for screening in various biological assays. The nitro group can also serve as a handle for further chemical modifications to generate a library of compounds for structure-activity relationship (SAR) studies.

Future research in this area could focus on:

-

Developing and optimizing a reliable synthetic route for this compound.

-

Conducting a thorough experimental characterization of the compound, including X-ray crystallography to determine its solid-state structure.

-

Exploring its reactivity in various chemical transformations to synthesize novel derivatives.

-

Evaluating the biological activity of the parent compound and its derivatives in a range of therapeutic areas.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation. While specific experimental data is currently limited, its structural features suggest a rich chemistry and a promising profile for applications in drug discovery and materials science. This guide provides a foundational understanding of its properties based on the available information and analogies to related compounds, serving as a valuable resource for researchers in the field.

References

-

ChemBK. This compound. [Link]

-

PubChem. 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. [Link]

-

National Center for Biotechnology Information. 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. [Link]

-

ResearchGate. Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. [Link]

-

SpectraBase. 2-(3-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine. [Link]

-

ResearchGate. Synthesis and Characterization of 1,4-Dihydro-3,1-benzoxazines and 1,2,3,4-Tetrahydroquinazolines: An Unknown Structure Determination Experiment. [Link]

-

ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... [Link]

-

SpectraBase. 2-(3-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine - Optional[13C NMR]. [Link]

-

PubChem. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. [Link]

-

PubChem. 4H-3,1-Benzoxazine, 1,2-dihydro-2-(4-nitrophenyl)-. [Link]

-

PubChem. 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro-. [Link]

-

National Center for Biotechnology Information. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

-

ResearchGate. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

-

National Center for Biotechnology Information. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-ones as potent anticancer and antioxidant agents. [Link]

-

International Union of Crystallography. 3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one and p-Nitrophenyl Dimethylcarbamate. [Link]

-

NIST WebBook. 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. [Link]

-

CP Lab Chemicals. 6-Nitro-3, 4-dihydro-2H-1, 4-benzoxazine, min 98%, 1 gram. [Link]

-

National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate. [Link]

-

ResearchGate. Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. [Link]

-

ResearchGate. Reactions with 2-phenyl-4H-3,1-benzoxazin-4-one and 2-phenyl-3-amino 4(3H)quinazolinone and investigate the antimicrobial activity of the products. [Link]

Sources

- 1. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 2. 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one | C8H6N2O4 | CID 2763830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one structure elucidation.

An In-Depth Technical Guide to the Structural Elucidation of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Abstract

This technical guide provides a comprehensive walkthrough for the structural elucidation of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the strategic application of modern analytical techniques. We will delve into the causality behind experimental choices, from initial synthesis and purification to advanced spectroscopic analysis and final structural confirmation. The guide emphasizes a self-validating system of protocols, ensuring scientific integrity and reproducibility. All methodologies and mechanistic claims are grounded in authoritative references from peer-reviewed literature.

Introduction: The Challenge of Unambiguous Structure Determination

The 3,1-benzoxazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1] The introduction of a nitro group and a saturated heterocyclic ring, as in this compound, can significantly influence the molecule's physicochemical properties, biological targets, and metabolic stability. Therefore, unambiguous confirmation of its chemical structure is a critical first step in any research and development program.

This guide will address the structural elucidation of the title compound as a case study. We will navigate the process from a plausible synthetic route to the final, confirmed structure, employing a multi-technique analytical approach. The logic behind the selection of each analytical method and the interpretation of the resulting data will be explained in detail, providing a robust framework for the characterization of novel chemical entities.

The Strategic Analytical Workflow

A successful structural elucidation campaign relies on a logical and efficient workflow. The chosen strategy should allow for the progressive gathering of structural information, with each step building upon the last. Our approach integrates chemical synthesis with a suite of spectroscopic techniques, culminating in definitive structural proof.

Sources

An In-Depth Technical Guide to the Synthesis of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. The benzoxazinone scaffold is a privileged structure found in numerous biologically active molecules, exhibiting a wide range of pharmacological properties.[1][2] This document outlines a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, 2-amino-5-nitrobenzyl alcohol, followed by a cyclization reaction to yield the target benzoxazinone. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to enable the successful synthesis and characterization of this important molecule.

Introduction: The Significance of the Benzoxazinone Core

The 1,4-benzoxazinone ring system is a cornerstone in the development of novel therapeutic agents. Its rigid, bicyclic structure provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, facilitating interactions with various biological targets. Derivatives of this heterocyclic family have demonstrated a remarkable breadth of activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a nitro group at the 6-position of the benzoxazinone core can significantly influence the molecule's electronic properties and biological activity, making this compound a compound of considerable interest for further derivatization and pharmacological evaluation.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy hinges on the initial preparation of the requisite aminobenzyl alcohol precursor, followed by the construction of the heterocyclic ring.

Overall Synthetic Scheme:

Caption: A two-step synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitrobenzyl alcohol

The initial step involves the selective reduction of the aldehyde functionality of 2-amino-5-nitrobenzaldehyde to the corresponding benzyl alcohol. Sodium borohydride is the reagent of choice for this transformation due to its mild nature and high chemoselectivity, leaving the nitro and amino groups intact.

Reaction Scheme:

Caption: Reduction of 2-amino-5-nitrobenzaldehyde.

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| 2-Amino-5-nitrobenzaldehyde | 6.0 g |

| Sodium borohydride (NaBH4) | 1.6 g |

| Ethanol (EtOH) | 250 mL |

| Round-bottom flask | 500 mL |

| Magnetic stirrer and stir bar | - |

| Ice bath | - |

| Buchner funnel and filter paper | - |

Procedure:

-

A suspension of 2-amino-5-nitrobenzaldehyde (6.0 g) in ethanol (250 mL) is prepared in a 500 mL round-bottom flask equipped with a magnetic stir bar.

-

The flask is placed in an ice bath, and the suspension is stirred at ambient temperature.

-

Sodium borohydride (1.6 g) is added in small portions over a period of 30 minutes to control the reaction rate and temperature.[3]

-

The reaction mixture is stirred for an additional 2 hours at room temperature after the complete addition of sodium borohydride.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is carefully quenched by the slow addition of water (50 mL).

-

The resulting solid is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum to afford 2-amino-5-nitrobenzyl alcohol as a solid.

Step 2: Cyclization to this compound

The final step involves the cyclization of 2-amino-5-nitrobenzyl alcohol to form the benzoxazinone ring. This is achieved by reacting the amino alcohol with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated during the reaction.

Reaction Scheme:

Caption: Cyclization to form the benzoxazinone ring.

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| 2-Amino-5-nitrobenzyl alcohol | 1.0 equivalent |

| Triphosgene | 0.4 equivalents |

| Triethylamine (TEA) | 2.2 equivalents |

| Anhydrous Tetrahydrofuran (THF) | Appropriate volume for a 0.1 M solution |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | - |

| Inert atmosphere (Nitrogen or Argon) | - |

| Syringe and needles | - |

| Rotary evaporator | - |

| Silica gel for column chromatography | - |

Procedure:

-

A solution of 2-amino-5-nitrobenzyl alcohol (1.0 eq) in anhydrous THF is prepared in a dry round-bottom flask under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

Triethylamine (2.2 eq) is added dropwise to the stirred solution.

-

A solution of triphosgene (0.4 eq) in anhydrous THF is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered to remove triethylammonium chloride precipitate.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 7.0-8.5 ppm region, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A singlet for the methylene protons (CH₂) adjacent to the oxygen and nitrogen atoms, and a broad singlet for the NH proton. |

| ¹³C NMR | Aromatic carbons in the 110-150 ppm range. A signal for the methylene carbon (CH₂) and a characteristic signal for the carbonyl carbon (C=O) of the carbamate around 150-160 ppm. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3400), C=O stretching of the cyclic carbamate (around 1720-1740), and strong asymmetric and symmetric stretching of the nitro group (around 1520 and 1350). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of C₈H₆N₂O₄ (194.15 g/mol ). |

Safety and Handling Precautions

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

-

2-Amino-5-nitrobenzaldehyde and 2-Amino-5-nitrobenzyl alcohol: These are nitroaromatic compounds and should be handled with care as they may be toxic and skin irritants.

-

Sodium borohydride: This is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.

-

Triphosgene: This is a toxic and corrosive solid that is a safer alternative to phosgene gas but still requires careful handling. It is moisture-sensitive and should be handled under an inert atmosphere. Inhalation or contact with skin can be harmful.

-

Triethylamine: This is a flammable and corrosive liquid with a strong odor. It should be handled in a fume hood.

-

Tetrahydrofuran (THF): This is a flammable and potentially peroxide-forming solvent. Use only stabilized and dry THF.

Waste Disposal:

All chemical waste should be disposed of in accordance with institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably prepare this valuable heterocyclic compound for further investigation in drug discovery and medicinal chemistry programs. The strategic two-step approach offers a clear and efficient pathway to the target molecule, leveraging established and well-understood chemical transformations.

References

- Patel, M., & Patel, N. (2018). A review on biological activities of benzoxazine derivatives. Journal of Applied Pharmaceutical Science, 8(1), 167-175.

- Sharma, V., Kumar, P., & Pathak, D. (2010). Benzoxazinones: A review on their synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 18(16), 5709-5721.

-

PrepChem. (n.d.). Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

- Taj, T., & Siddiqui, Z. N. (2015). Triphosgene: A versatile reagent in organic synthesis. RSC Advances, 5(87), 71017-71042.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2763683, 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved January 4, 2026 from [Link].

-

PrepChem. (n.d.). Synthesis of 2-amino-5-nitrobenzyl alcohol. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical protocols for the elucidation of its molecular structure using modern spectroscopic techniques.

Introduction

This compound belongs to the benzoxazinone family, a class of compounds recognized for their diverse biological activities. The incorporation of a nitro group and the specific arrangement of the heterocyclic ring system create a unique electronic and steric environment, making a thorough spectroscopic analysis essential for confirming its identity and purity. This guide will detail the expected spectroscopic signatures of this molecule in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Synthesis Overview

The foundational step to any spectroscopic analysis is understanding the molecule's synthesis, as impurities or regioisomers can significantly impact the interpretation of spectral data.

Molecular Structure

Caption: Molecular structure of this compound.

General Synthetic Approach

The synthesis of benzoxazinones typically involves the cyclization of an appropriate precursor. For this compound, a plausible synthetic route would involve the reaction of 2-amino-5-nitrobenzyl alcohol with a carbonylating agent like phosgene or a phosgene equivalent. An analogous procedure for a related isomer, 6-nitro-2H-1,4-benzoxazin-3(4H)-one, involves the reaction of 2-amino-4-nitrophenol with ethyl bromoacetate, followed by cyclization[3].

Caption: Generalized workflow for the synthesis and characterization of the target compound.

Spectroscopic Data Analysis

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is highly effective for identifying functional groups.

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch | Amine (in heterocycle) |

| 1720 - 1740 | C=O Stretch | Carbonyl (in lactone) |

| 1510 - 1550 | Asymmetric NO₂ Stretch | Nitro group |

| 1340 - 1380 | Symmetric NO₂ Stretch | Nitro group |

| 1600 - 1620 | C=C Stretch | Aromatic ring |

| 1200 - 1300 | C-O Stretch | Ether |

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a suitable solvent, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework.

¹H NMR Spectroscopy

Expected Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | N-H |

| ~8.2 | Doublet | 1H | Aromatic C5-H |

| ~8.0 | Doublet of d | 1H | Aromatic C7-H |

| ~7.2 | Doublet | 1H | Aromatic C8-H |

| ~5.5 | Singlet | 2H | O-CH₂-Ar |

¹³C NMR Spectroscopy

Expected Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Lactone) |

| ~148 | C-NO₂ |

| ~142 | Aromatic C-N |

| ~135 | Aromatic C-CH₂ |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~118 | Aromatic CH |

| ~70 | O-CH₂-Ar |

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to assign the protons and carbons in the molecule.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Expected Data:

The molecular formula for this compound is C₈H₆N₂O₄. The expected molecular weight is approximately 194.14 g/mol .[1][2]

| m/z | Interpretation |

| ~194 | [M]⁺ (Molecular ion) |

| Fragments | Loss of NO₂, CO₂, etc. |

Experimental Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

Summary of Spectroscopic Data

| Technique | Key Observations (Expected) |

| IR | Strong C=O stretch (~1730 cm⁻¹), characteristic N-H stretch (~3350 cm⁻¹), and strong symmetric and asymmetric NO₂ stretches (~1530 and ~1360 cm⁻¹). |

| ¹H NMR | Aromatic protons in the downfield region with expected splitting patterns, a singlet for the CH₂ group, and a downfield singlet for the N-H proton. |

| ¹³C NMR | A carbonyl carbon signal (~165 ppm), aromatic carbon signals in the 110-150 ppm range, and an aliphatic CH₂ carbon signal (~70 ppm). |

| MS | A molecular ion peak at m/z ≈ 194, corresponding to the molecular weight of the compound. |

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. By combining the data from IR, NMR, and mass spectrometry, a confident structural elucidation can be achieved. The predictive data and protocols presented in this guide offer a solid foundation for researchers working with this compound, ensuring accurate identification and quality control. The causality behind the experimental choices lies in the complementary nature of these techniques: IR for functional groups, NMR for the carbon-hydrogen framework, and MS for molecular weight and formula confirmation. This self-validating system of cross-verification is crucial for scientific integrity.

References

-

PubChem. (n.d.). 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral interpretation, experimental protocol, and the structural elucidation of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound belongs to the benzoxazinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a nitro group into the benzoxazinone scaffold can modulate its electronic properties and biological profile, making it a key target for synthesis and spectroscopic analysis. A thorough understanding of its ¹H NMR spectrum is paramount for confirming its chemical structure, assessing its purity, and studying its interactions with biological targets.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While a definitive experimental spectrum is subject to acquisition conditions, a detailed prediction of the ¹H NMR spectrum of this compound can be made based on fundamental NMR principles and data from structurally related analogs. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities provides a complete picture of the proton environment within the molecule.

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound with proton labeling.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift and Multiplicity |

| H-5 | ~8.0 - 8.2 | d | J ≈ 2.5 | Located ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will appear as a doublet due to coupling with H-7. |

| H-7 | ~7.8 - 8.0 | dd | J ≈ 8.5, 2.5 | Situated meta to the nitro group and ortho to the oxygen of the benzoxazinone ring. It will be a doublet of doublets due to coupling with H-5 (meta) and H-8 (ortho). |

| H-8 | ~7.0 - 7.2 | d | J ≈ 8.5 | Found ortho to the carbamate nitrogen. It will be a doublet due to coupling with H-7. |

| O-CH₂-N | ~4.5 - 4.7 | s | - | These methylene protons are adjacent to an oxygen and a nitrogen atom, resulting in a downfield shift. They are expected to be a singlet as there are no adjacent protons. |

| N-H | ~10.0 - 11.0 | s (broad) | - | The amide proton is typically deshielded and often appears as a broad singlet due to quadrupole broadening and potential exchange with trace water. |

Causality Behind Predicted Shifts and Couplings:

-

Electron-Withdrawing Effects: The nitro group at the C-6 position is a powerful electron-withdrawing group. This effect is most pronounced at the ortho (H-5 and H-7) and para positions, causing a significant downfield shift (deshielding) of these protons.

-

Anisotropic Effects: The benzene ring and the carbonyl group of the lactam create local magnetic fields that influence the chemical shifts of nearby protons.

-

Spin-Spin Coupling: The coupling between adjacent non-equivalent protons gives rise to the observed multiplicities. The magnitude of the coupling constant (J) is dependent on the dihedral angle between the coupled protons. Ortho coupling (³J) is typically in the range of 7-9 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A self-validating and reproducible protocol is crucial for obtaining a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for this type of compound due to its excellent dissolving power for polar molecules and the downfield shift of the residual solvent peak.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse angle and a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure accurate integration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[1]

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Workflow Diagram:

Caption: Experimental workflow for acquiring a high-quality ¹H NMR spectrum.

Trustworthiness and Self-Validation

The integrity of the obtained spectrum is ensured by several self-validating checks within the protocol:

-

Internal Referencing: The use of the known chemical shift of the residual solvent peak provides a reliable internal reference, minimizing systematic errors.

-

Integration Verification: The integral values should correspond to the number of protons in the molecule. For this compound, the expected integral ratio for the aromatic, methylene, and NH protons would be 1:1:1:2:1.

-

Coupling Constant Consistency: The coupling constants observed in a multiplet should be consistent with the coupling constants of the protons it is coupled to. For example, the J value for the interaction between H-7 and H-8 should be the same in both the doublet of doublets for H-7 and the doublet for H-8.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A detailed analysis of the predicted chemical shifts, multiplicities, and coupling constants, grounded in the principles of NMR spectroscopy and supported by data from related structures, allows for a confident structural assignment. The provided experimental protocol outlines a robust methodology for obtaining a high-quality spectrum, ensuring the reliability and reproducibility of the results. This guide serves as a valuable resource for scientists and researchers working with this and related heterocyclic compounds, facilitating their research and development endeavors.

References

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. PubMed. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

Sources

13C NMR analysis of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one.

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

For professionals in chemical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive method for mapping the carbon skeleton of a molecule. This guide offers a detailed, field-proven approach to the ¹³C NMR analysis of this compound, a heterocyclic compound featuring a nitroaromatic system and a carbamate moiety. We will proceed from a foundational analysis of the molecular structure to predictive chemical shift assignments and conclude with advanced spectroscopic protocols for complete structural verification.

Molecular Structure and Carbon Environment Analysis

The first step in any NMR analysis is a thorough examination of the molecule's structure to determine the number of unique carbon environments. This compound possesses a bicyclic structure with nine distinct carbon atoms. The plane of symmetry that might exist in a simpler benzoxazinone is broken by the nitro group at the C6 position, rendering all aromatic carbons magnetically non-equivalent.

The structure is comprised of three key regions:

-

A Nitro-Substituted Aromatic Ring: Six sp² hybridized carbons (C4a, C5, C6, C7, C8, C8a).

-

A Carbamate Group: An sp² hybridized carbonyl carbon (C2).

-

A Dihydrooxazine Ring Methylene Group: An sp³ hybridized methylene carbon (C4).

Below is the annotated molecular structure with standardized carbon numbering for reference throughout this guide.

Theoretical ¹³C NMR Chemical Shift Prediction

Predicting the approximate chemical shifts (δ) is crucial for an efficient analysis of the resulting spectrum. This is achieved by dissecting the molecule into its constituent functional groups and considering the electronic effects of substituents.

-

Carbonyl Carbon (C2): This carbon is part of a carbamate functional group (an ester of a carbamic acid). Carbamate carbonyls typically resonate in the range of 150-165 ppm.[1][2] The cyclic nature and attachment to the aromatic system suggest a value in the lower end of this range.

-

Methylene Carbon (C4): This sp³ carbon is attached to a nitrogen atom and the aromatic ring. This benzylic amine-like environment is deshielded. Based on similar benzoxazine structures, this signal is expected to appear in the 40-55 ppm range.[3]

-

Aromatic Carbons (C4a-C8a):

-

C6 (ipso to -NO₂): The nitro group is a strong electron-withdrawing group. The ipso-carbon (the one directly attached to the nitro group) is significantly deshielded and is expected to resonate around 147-150 ppm.[4][5]

-

C8a (ipso to -O): The oxygen of the carbamate acts as an electron-donating group through resonance, shielding adjacent carbons, but its inductive effect can be deshielding. This quaternary carbon, adjacent to the carbamate oxygen, is expected around 140-145 ppm.

-

C4a (ipso to -N): This quaternary carbon, adjacent to the ring nitrogen, will also be significantly influenced. Its chemical shift is predicted to be in the 130-135 ppm range.

-

C5, C7, C8 (Aromatic CH): These protonated carbons will appear in the typical aromatic region of 110-140 ppm. Their precise shifts are dictated by the combined electronic effects of the nitro group and the benzoxazinone ring system.

-

C5: Ortho to the electron-withdrawing nitro group, it will be deshielded, likely appearing around 125-130 ppm.[4]

-

C7: Meta to the nitro group but ortho to the carbamate oxygen, its position will be influenced by both, likely falling in the 115-125 ppm range.

-

C8: Para to the nitro group, it is expected to be deshielded, but typically less so than the ortho position, with a predicted shift around 120-128 ppm.[4][6]

-

-

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| C2 | C=O (Carbamate) | 150 - 155 | Typical range for cyclic carbamates.[1][2] |

| C4 | CH₂ | 45 - 55 | Benzylic amine-like environment.[3] |

| C4a | Quaternary (Ar) | 130 - 135 | Attached to nitrogen and fused ring system. |

| C5 | CH (Ar) | 125 - 130 | Ortho to -NO₂ group, deshielded.[4] |

| C6 | Quaternary (Ar) | 147 - 150 | Ipso to electron-withdrawing -NO₂ group.[4][5] |

| C7 | CH (Ar) | 115 - 125 | Influenced by both -NO₂ and -O-C=O groups. |

| C8 | CH (Ar) | 120 - 128 | Para to -NO₂ group.[4] |

| C8a | Quaternary (Ar) | 140 - 145 | Attached to carbamate oxygen. |

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain high-quality, unambiguous data, a series of experiments should be performed. The following protocol is a self-validating system designed for comprehensive structural confirmation.

A. Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its high boiling point and ability to dissolve a wide range of polar organic compounds. Chloroform-d (CDCl₃) is a common alternative if solubility permits.

-

Concentration: Dissolve 15-25 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

B. Instrument Parameters (for a 400-600 MHz Spectrometer)

-

Standard ¹³C Spectrum (Proton-Decoupled):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1.0-1.5 seconds.

-

Relaxation Delay (d1): 2 seconds. A longer delay (5-10s) may be needed to accurately integrate quaternary carbons, but 2s is sufficient for initial identification.

-

Number of Scans: 1024 to 4096, depending on sample concentration and instrument sensitivity.

-

-

DEPT-135 and DEPT-90 Spectra:

-

Purpose: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential for determining the number of hydrogens attached to each carbon.[7][8][9]

-

DEPT-135: CH₃ and CH groups will appear as positive peaks, while CH₂ groups will appear as negative (inverted) peaks. Quaternary carbons are not observed.[10][11]

-

DEPT-90: Only CH groups will appear as positive peaks. All other carbon types (CH₃, CH₂, Quaternary) are absent.[7][8]

-

Parameters: Use standard DEPT pulse programs available on the spectrometer software. The number of scans is typically similar to the standard ¹³C experiment.

-

-

2D NMR - HSQC and HMBC Spectra:

-

Purpose: These heteronuclear correlation experiments are the gold standard for unambiguous assignment, creating a connectivity map of the entire molecule.[12][13]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between carbons and their directly attached protons (¹J-coupling).[13][14] It will definitively link the signals of C4, C5, C7, and C8 to their corresponding proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away (²J and ³J-coupling).[12][15] This is critical for assigning quaternary carbons by observing their correlations to nearby protons.

-

Parameters: Utilize standard, gradient-selected pulse programs (e.g., hsqcedetgpsp and hmbcgplpndqf on Bruker systems).

-

Spectral Data Interpretation and Structural Verification

The final stage is to synthesize the data from all experiments into a coherent and definitive structural assignment.

-

Initial Check (¹³C Spectrum): The proton-decoupled spectrum should display exactly nine distinct signals, confirming the molecular asymmetry.

-

Carbon Type Assignment (DEPT):

-

The DEPT-135 spectrum will show one negative peak corresponding to the C4 methylene group.

-

Three positive peaks will be visible in the DEPT-135 spectrum. The DEPT-90 spectrum will confirm these are all CH carbons: C5, C7, and C8 .

-

By subtracting the DEPT-135 signals from the standard ¹³C spectrum, the remaining four signals can be assigned to the quaternary carbons: C2, C4a, C6, and C8a .

-

-

Unambiguous Assignment (HSQC & HMBC):

-

HSQC: This spectrum will provide direct, one-bond correlations, definitively pairing the ¹³C signals of C4, C5, C7, and C8 with their corresponding signals in the ¹H NMR spectrum.

-

HMBC: This is the key to assigning the quaternary carbons and confirming the overall carbon framework. Key expected correlations include:

-

Protons on C4 (H4): Should show correlations to the quaternary carbon C4a , the carbonyl carbon C2 , and the aromatic CH carbon C5 .

-

Proton on C5 (H5): Should correlate to C4a , C7 , and the nitro-bearing C6 .

-

Proton on C7 (H7): Should correlate to C5 , C8a , and the nitro-bearing C6 .

-

Proton on C8 (H8): Should correlate to C4a and C6 .

-

These long-range couplings form an interlocking web of evidence that validates the entire molecular structure.

-

-

Conclusion

The ¹³C NMR analysis of this compound is a multi-step process that leverages a combination of 1D and 2D NMR techniques. By starting with a theoretical prediction based on established chemical shift principles and substituent effects, a targeted experimental plan can be executed. The systematic application of standard ¹³C, DEPT, HSQC, and HMBC experiments provides a robust and self-validating dataset, enabling the unambiguous assignment of all nine carbon atoms and ensuring the highest degree of confidence in the final structural determination.

References

-

Prakash, G. K. S., et al. (2001). ¹H, ¹³C, ¹⁵N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. Journal of the American Chemical Society. [Link]

-

Reddit r/OrganicChemistry. (2024). chemical shift of carbamate. A discussion forum providing general consensus on carbamate chemical shifts. [Link]

-

El-Faham, A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. A detailed explanation of substituent effects in NMR. [Link]

-

OpenStax. (2023). 13.12 DEPT ¹³C NMR Spectroscopy. Organic Chemistry. [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d₆). [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

-

Slideshare. (n.d.). Dept nmr. [Link]

-

London, R. E., & Schmidt, P. G. (1976). Evidence from ¹³C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase. Biochemistry. [Link]

-

Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). ¹³C NMR of the reaction of ¹³C-labeled CO₂ with... [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

The Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

-

ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]

-

YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. [Link]

-

PDF Document. (n.d.). ¹³C NMR Chemical Shift Table. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of 1,4-Dihydro-3,1-benzoxazines and 1,2,3,4-Tetrahydroquinazolines. [Link]

-

PubChem. (n.d.). 4H-3,1-Benzoxazine, 1,2-dihydro-2-(4-nitrophenyl)-. [Link]

-

ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... [Link]

-

ResearchGate. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. [Link]

-

Semantic Scholar. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H). [Link]

-

National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones... [Link]

-

ResearchGate. (n.d.). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. [Link]

-

Onchoke, K. K. (2021). ¹³C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on... SFA ScholarWorks. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Nitrobenzene(98-95-3) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 10. Dept nmr | PDF [slideshare.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

This guide provides a comprehensive analysis of the mass spectrometric behavior of 1,4-dihydro-6-nitro-2H-3,1-benzoxazin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the predicted fragmentation patterns under both Electron Impact (EI) and Electrospray Ionization (ESI) mass spectrometry. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and comparative analysis with structurally related benzoxazinone and nitroaromatic compounds.

Introduction: Unveiling the Molecular Blueprint

This compound is a heterocyclic compound featuring a benzoxazinone core functionalized with a nitro group. The structural elucidation and quantification of such molecules are pivotal in pharmaceutical research and development, where understanding metabolic fate, degradation pathways, and impurity profiles is paramount. Mass spectrometry serves as a cornerstone technique for these investigations due to its unparalleled sensitivity and specificity. This guide will explore the ionization and fragmentation characteristics of this molecule, offering a predictive framework for its analysis.

Molecular Structure and Properties:

-

Molecular Formula: C₈H₆N₂O₄[1]

-

Molar Mass: 194.14 g/mol [1]

-

Core Structure: A bicyclic system comprising a benzene ring fused to a dihydro-oxazinone ring.

-

Key Functional Groups: A nitro group (-NO₂) at the 6-position, a carbamate moiety within the oxazinone ring, and a secondary amine.

The presence of the electron-withdrawing nitro group, the labile protons on the nitrogen and methylene bridge, and the heterocyclic ring system are all expected to influence the molecule's fragmentation behavior significantly.

Foundational Principles: Ionization Techniques

The choice of ionization technique is critical as it dictates the extent of fragmentation and the nature of the ions generated. For this compound, both "hard" and "soft" ionization methods are applicable, each providing complementary structural information.

-

Electron Impact (EI) Ionization: A high-energy ("hard") technique that typically induces extensive fragmentation, providing a detailed molecular fingerprint.[2] The resulting mass spectrum is often complex but rich in structural information.[3][4] EI is well-suited for volatile and thermally stable compounds analyzed via Gas Chromatography-Mass Spectrometry (GC-MS).

-

Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from solution with minimal fragmentation.[5] This is particularly advantageous for preserving the molecular ion, which is crucial for determining the molecular weight. ESI is the ionization source of choice for Liquid Chromatography-Mass Spectrometry (LC-MS) and allows for the analysis of a broader range of compounds, including those that are less volatile or thermally labile. Tandem mass spectrometry (MS/MS) is often coupled with ESI to induce and analyze fragmentation.[5]

Predicted Fragmentation Pathways under Electron Impact (EI)

Under standard 70 eV EI conditions, this compound is expected to produce a prominent molecular ion peak ([M]⁺˙ at m/z 194) and a series of characteristic fragment ions. The fragmentation cascade is likely to be initiated by the ionization of a lone pair electron from the oxygen or nitrogen atoms, or a π-electron from the aromatic ring.

The primary fragmentation pathways are predicted to involve the characteristic losses associated with the nitro group and cleavages within the benzoxazinone ring structure. Nitroaromatic compounds typically exhibit losses of NO (30 u) and NO₂ (46 u).[6]

Key Predicted Fragment Ions (EI):

| m/z | Proposed Fragment | Neutral Loss | Notes |

| 194 | [C₈H₆N₂O₄]⁺˙ | - | Molecular Ion (M⁺˙) |

| 164 | [C₈H₆NO₃]⁺ | NO | Loss of nitric oxide from the molecular ion. |

| 148 | [C₈H₆N₂O₂]⁺˙ | NO₂ | Loss of nitrogen dioxide from the molecular ion. |

| 120 | [C₇H₆NO]⁺ | CO₂ from m/z 164 | Decarboxylation of the [M-NO]⁺ ion. |

| 104 | [C₇H₆N]⁺ | CO from m/z 148 | Loss of carbon monoxide from the [M-NO₂]⁺ ion. |

Below is a Graphviz diagram illustrating the predicted EI fragmentation pathways.

Caption: Predicted Electron Impact Fragmentation of this compound.

Predicted Fragmentation Pathways under Electrospray Ionization (ESI-MS/MS)

ESI is expected to readily ionize this compound, primarily through deprotonation in negative ion mode to form the [M-H]⁻ ion at m/z 193, given the acidic nature of the N-H proton. In positive ion mode, protonation would likely yield the [M+H]⁺ ion at m/z 195. Collision-Induced Dissociation (CID) in a tandem mass spectrometer would then be used to generate structurally informative fragment ions.

Negative Ion Mode (ESI⁻):

The fragmentation of the [M-H]⁻ ion (m/z 193) is anticipated to be driven by the loss of stable neutral molecules.

Key Predicted Fragment Ions (ESI⁻-MS/MS):

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Notes |

| 193 | 147 | NO₂ | Loss of the nitro group as nitrogen dioxide. |

| 193 | 149 | CO₂ | Decarboxylation of the benzoxazinone ring. |

| 147 | 119 | CO | Loss of carbon monoxide from the [M-H-NO₂]⁻ ion. |

The following Graphviz diagram illustrates the predicted fragmentation in negative ion ESI-MS/MS.

Caption: Predicted ESI⁻-MS/MS Fragmentation of this compound.

Positive Ion Mode (ESI⁺):

The fragmentation of the [M+H]⁺ ion (m/z 195) will likely involve cleavages around the protonated sites, such as the carbonyl oxygen or the nitro group.

Key Predicted Fragment Ions (ESI⁺-MS/MS):

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Notes |

| 195 | 149 | NO₂ | Loss of nitrogen dioxide. |

| 195 | 167 | CO | Loss of carbon monoxide from the oxazinone ring. |

| 149 | 121 | CO | Subsequent loss of carbon monoxide. |

The following Graphviz diagram illustrates the predicted fragmentation in positive ion ESI-MS/MS.

Sources

Biological activity of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one.

An In-Depth Technical Guide to the Biological Activity of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Foreword: The Benzoxazinone Scaffold as a Nexus of Bioactivity

To the dedicated researcher, the mention of a "privileged scaffold" in medicinal chemistry immediately brings to mind a molecular framework that consistently appears in a multitude of biologically active compounds. The benzoxazinone core is a quintessential example of such a scaffold. Its rigid, planar structure combined with the versatile chemistry afforded by its heterocyclic nature makes it an ideal starting point for drug discovery. This guide focuses on a specific, yet under-explored derivative: This compound .

While direct, extensive research on this precise isomer is nascent, the wealth of data on its close structural relatives, particularly the 1,4-benzoxazinone isomers, provides a robust foundation for predicting its biological profile. The introduction of a nitro group at the 6-position is a critical modification. The nitro moiety is a powerful electron-withdrawing group and a well-known pharmacophore in its own right, often essential for the antibacterial, anticancer, and antiparasitic activities of various drugs[1].

This document, therefore, serves as a technical synthesis and forward-looking guide. By amalgamating established findings from the broader benzoxazinone family with a deep understanding of functional group effects, we will construct a scientifically-grounded prospectus on the probable biological activities, mechanisms of action, and experimental validation strategies for this compound.

Chemical Identity and Synthetic Strategy

The benzoxazinone family is characterized by a benzene ring fused to a 1,3- or 1,4-oxazine ring containing a ketone. The distinction between isomers like the title compound (a 3,1-benzoxazin-2-one) and its more commonly studied 1,4-benzoxazin-3-one cousins lies in the relative positions of the oxygen, nitrogen, and carbonyl groups. This seemingly minor structural variance can profoundly impact receptor binding, cell permeability, and metabolic stability, thereby altering the compound's entire pharmacological profile.

Representative Synthesis Workflow

While numerous synthetic routes to benzoxazinones exist, a common and reliable method involves the cyclization of an appropriately substituted aminophenol. For the closely related and well-documented isomer, 6-nitro-2H-1,4-benzoxazin-3(4H)-one, a straightforward synthesis proceeds from 2-amino-4-nitrophenol. This process serves as an excellent template for what would be required for the title compound.

Caption: General workflow for the synthesis of a nitro-benzoxazinone isomer.

Experimental Protocol: Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one[2]

This protocol is a self-validating system; successful synthesis is confirmed by melting point analysis and spectroscopic data, ensuring the integrity of the starting material for subsequent biological assays.

-

Reagent Preparation: To a flask containing 55 mL of anhydrous dimethylformamide (DMF), add 10.6 g (182 mmol) of potassium fluoride.

-

Initial Reaction: Add 7.76 mL (72 mmol) of ethyl bromoacetate to the DMF/KF mixture. Stir at room temperature for 15 minutes. The causality here is the necessity to activate the bromoacetate for subsequent nucleophilic attack.

-

Addition of Aminophenol: Add 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol to the reaction mixture.

-

Cyclization: Heat the mixture to 55°C and maintain for 6 hours. This provides the activation energy for the intramolecular cyclization, the key bond-forming step.

-

Workup: Cool the reaction mixture slowly to room temperature and stir for an additional 12 hours to ensure complete reaction. Pour the mixture onto 300 mL of ice. The dramatic temperature and polarity change forces the organic product to precipitate.

-

Isolation: Collect the resulting solid by filtration, wash thoroughly with water to remove inorganic salts and residual DMF, and dry under vacuum.

-